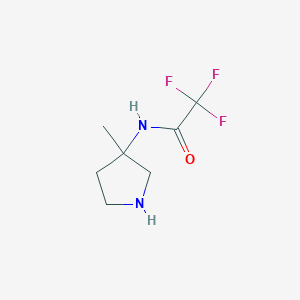![molecular formula C15H19N3O4 B13202986 tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)
tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including a tert-butyl ester, a nitro group, and an azetidine ring fused to an indole moiety
Métodos De Preparación
The synthesis of tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid are employed to introduce the nitro group at the desired position.
Spirocyclization: The spirocyclic structure is formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogenation catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole and azetidine rings.
Aplicaciones Científicas De Investigación
tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism by which tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure can influence the compound’s binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic indole derivatives and nitro-substituted azetidines. Compared to these compounds, tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific combination of functional groups and the presence of a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Similar compounds include:
- Spiro[indoline-3,3’-pyrrolidine] derivatives
- Nitro-substituted azetidines
- tert-Butyl esters of other spirocyclic compounds
These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to differences in their reactivity and applications.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
tert-butyl 7-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-10(15)5-4-6-11(12)18(20)21/h4-6,16H,7-9H2,1-3H3 |
Clave InChI |
DWYAOHSXDMKXKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


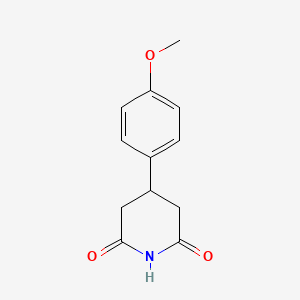
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
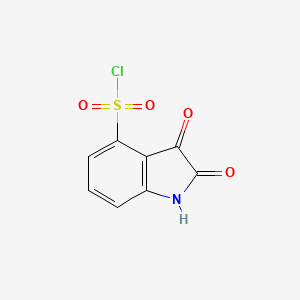
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
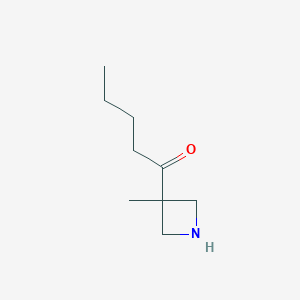
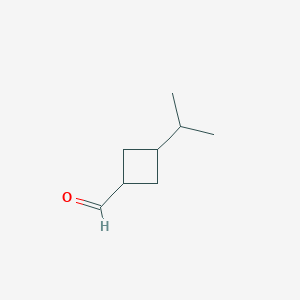

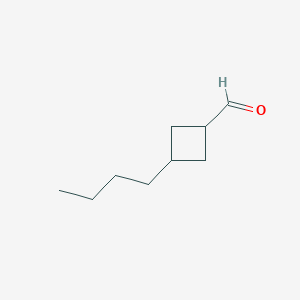

![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)

